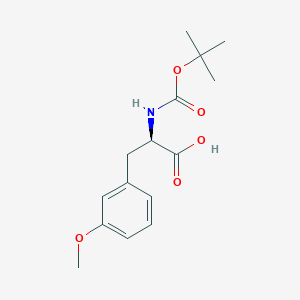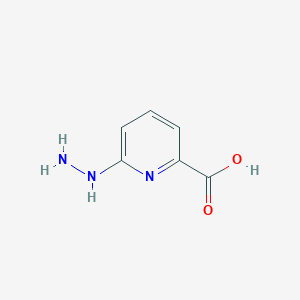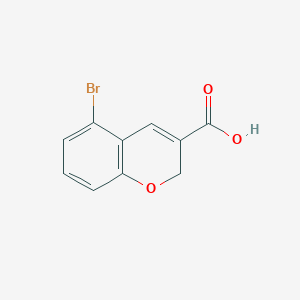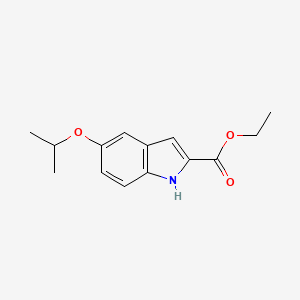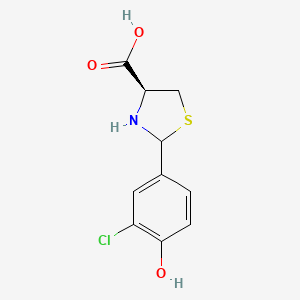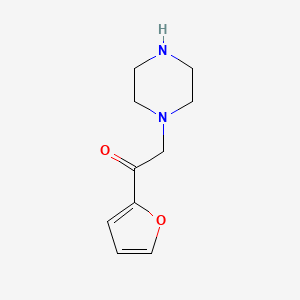
1-(2-Furyl)-2-piperazinylethan-1-one
Übersicht
Beschreibung
The compound “1-(2-Furyl)-2-piperazinylethan-1-one” seems to be a complex organic compound. Based on its name, it likely contains a furyl group (a furan ring), a piperazine ring, and a ketone group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Furyl)-2-piperazinylethan-1-one” are not available, related furyl compounds have been synthesized from 2-furyl methyl carbinol . Other synthesis methods involve thermal dehydration of pentose and hexose sugars .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapeutics
A study synthesized multifunctional amides, including 2-Furyl(1-piperazinyl)methanone derivatives, to explore their enzyme inhibitory potentials and cytotoxicity. These compounds demonstrated moderate enzyme inhibitory potentials with mild cytotoxicity, indicating their potential as templates for new drugs against Alzheimer's disease. Specifically, a compound showed very good activity against acetyl and butyrylcholinesterase enzymes, which are targeted for Alzheimer's treatment (Mubashir Hassan et al., 2018).
Antibacterial Agents
Another research effort focused on synthesizing 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives to ascertain their antibacterial potential. The study found these molecules to be decent inhibitors against both Gram-negative and Gram-positive bacteria, showing potential as therapeutic agents. Among these, a specific derivative exhibited the lowest minimum inhibitory concentration (MIC) against S. Typhi, comparable to the reference standard, ciprofloxacin (M. Abbasi et al., 2018).
Enzyme Inhibitory Activity
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and showed good enzyme inhibitory activity. One compound, in particular, exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, indicating its potential as a therapeutic agent (G. Hussain et al., 2017).
Therapeutic Agent Development
Further research synthesized {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach. These compounds exhibited considerable inhibitory activity against α-glucosidase enzyme, in addition to being evaluated for hemolytic and cytotoxic profiles, suggesting their utility as possible therapeutic agents (Muhammad Athar Abbasi et al., 2019).
Wirkmechanismus
Target of Action
Many furan derivatives have been found to interact with various biological targets. For example, some furan derivatives have been found to stimulate platelet-soluble guanylate cyclase and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Mode of Action
The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. Some furan derivatives work by stimulating or inhibiting specific enzymes, thereby affecting cellular processes .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to affect the guanylate cyclase pathway, leading to changes in cGMP levels .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of furan derivatives can vary widely depending on the specific compound and its chemical properties .
Result of Action
The result of a compound’s action can vary depending on its targets and mode of action. For example, some furan derivatives have been found to have antiplatelet and anticancer activities .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFEWFXXHEAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-2-piperazinylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



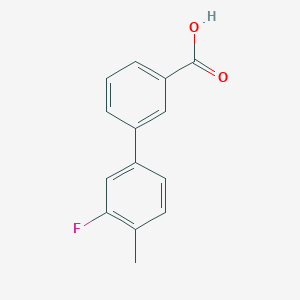
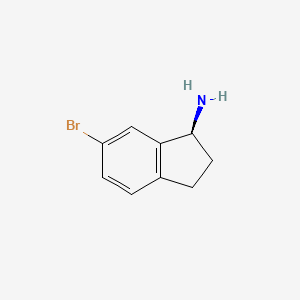

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)



